6-Chloropiperonyl chloride

Physical property Crystallinity Handling

Prodrug and agrochemical synthesis teams encounter limitations with piperonyl chloride: low lipophilicity reduces in vivo dose-sparing, and liquid-state handling complicates scale-up. 6-Chloropiperonyl chloride provides a crystalline, chlorine-substituted alternative with quantifiable advantages: • 5.5-fold dose reduction in L1210 leukemia model when used as promoety • Crystalline solid (mp 64-66°C) enables safer large-scale handling vs. liquid piperonyl chloride (mp ~20.5°C) • Orthogonal benzylic/aromatic chloride reactivity permits sequential Pd-catalyzed diversification • Established >97% purity supply chain minimizes production delays

Molecular Formula C8H6Cl2O2
Molecular Weight 205.03 g/mol
CAS No. 23468-31-7
Cat. No. B1584319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloropiperonyl chloride
CAS23468-31-7
Molecular FormulaC8H6Cl2O2
Molecular Weight205.03 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C(=C2)CCl)Cl
InChIInChI=1S/C8H6Cl2O2/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-2H,3-4H2
InChIKeyAPJKOQPCHGXQBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloropiperonyl Chloride (CAS 23468-31-7) – Core Chemical Identity and Industrial Classification for Sourcing Decisions


6-Chloropiperonyl chloride (IUPAC: 5-chloro-6-(chloromethyl)-1,3-benzodioxole) is a halogenated methylenedioxybenzene derivative bearing both a benzylic chloromethyl group and an aromatic chlorine substituent [1]. With a molecular formula of C₈H₆Cl₂O₂ and a molecular weight of 205.04 g/mol, this white-to-light-brown crystalline solid melts at 64–66 °C, well above the melting point of its non-chlorinated analog piperonyl chloride (ca. 20.5 °C) [2]. The compound serves as a versatile alkylating agent and key intermediate in the synthesis of pyrethroid insecticides, antitumor prodrugs, and antimicrobial heterocycles, where the electron-withdrawing 6-chloro substituent imparts distinct reactivity and lipophilicity profiles that cannot be replicated by the parent piperonyl chloride or by 6-bromo analogs [3][4].

6-Chloropiperonyl Chloride (CAS 23468-31-7) – Why Piperonyl Chloride, 6-Bromopiperonyl Chloride, and Other In-Class Analogs Cannot Serve as Drop-In Replacements


Procurement specialists and medicinal chemists cannot interchangeably substitute 6-chloropiperonyl chloride with piperonyl chloride (lacking the aromatic chlorine) or with 6-bromopiperonyl chloride because the 6-chloro substituent fundamentally alters three critical selection parameters: lipophilicity (LogP), solid-state handling properties (melting point), and the in vivo dose-sparing efficacy of derived prodrugs. The quantitative evidence below demonstrates that these differences translate into measurable advantages in specific synthetic routes, formulation workflows, and biological outcomes, making generic substitution scientifically unsound without re-optimization of the entire downstream process [1][2].

6-Chloropiperonyl Chloride (CAS 23468-31-7) – Head-to-Head Quantitative Differentiation Against Closest Analogs


6-Chloropiperonyl Chloride vs. Piperonyl Chloride – Melting Point and Physical Form at Ambient Conditions

6-Chloropiperonyl chloride is a crystalline solid at room temperature with a melting point of 64–66 °C, whereas piperonyl chloride melts at 20.5 °C and is typically a liquid or low-melting solid under standard laboratory conditions [1]. This 44 °C differential in melting point translates into easier weighing, reduced volatility, and lower risk of airborne exposure during benchtop handling for the 6-chloro derivative. The crystalline nature also simplifies purification by recrystallization, a feature not available for the liquid-state piperonyl chloride .

Physical property Crystallinity Handling

6-Chloropiperonyl Chloride vs. Piperonyl Chloride – LogP and Lipophilicity-Driven Prodrug Design

The experimental LogP of 6-chloropiperonyl chloride is reported as 3.23, compared to a calculated LogP of 2.15–2.35 for piperonyl chloride [1][2]. This ≈1 log unit increase in lipophilicity, driven by the aromatic chlorine atom, enhances membrane permeability of ester prodrugs incorporating the 6-chloropiperonyl moiety. In a murine L1210 leukemia model, MTX bis(6-chloropiperonyl) ester achieved a +88% increase in median life span (ILS) at an MTX-equivalent dose of only 5.5 mg/kg, whereas unesterified methotrexate required 30 mg/kg to achieve the same +88% ILS – a 5.5-fold dose reduction attributable to the lipophilic 6-chloropiperonyl promoiety [3].

Lipophilicity Prodrug ADME

6-Chloropiperonyl Chloride vs. 6-Bromopiperonyl Chloride – Synthetic Accessibility and Cost-Efficiency of the Pyrethroid Intermediate

Both 6-chloro- and 6-bromopiperonyl alcohols have been converted to chrysanthemumate esters with high insecticidal activity and low mammalian toxicity [1]. However, the 6-chloro intermediate (derived from 6-chloropiperonyl chloride) is more synthetically accessible: the chlorination of piperonal proceeds via direct Cl₂ treatment, whereas the bromo analog requires more expensive brominating reagents and often gives lower yields. Commercially, 6-chloropiperonyl chloride is available at >97% purity from multiple suppliers, while 6-bromopiperonyl chloride (CAS 64603-67-4) is less commonly stocked and typically priced higher due to the cost of bromine chemistry . This supply-chain advantage makes the 6-chloro compound the preferred building block for barthrin and related pyrethroid esters in industrial-scale campaigns.

Pyrethroid Insecticide Synthetic efficiency

6-Chloropiperonyl Chloride – Orthogonal Reactivity of Dual Electrophilic Sites Enabling Sequential Functionalization

The compound possesses two electrophilic carbons: the benzylic chloromethyl group and the aromatic C–Cl bond. The benzylic chloride reacts readily with nucleophiles (amines, alkoxides, carboxylates) under mild basic conditions (NaH/DMF, room temperature, 6 h), as demonstrated in the synthesis of 1-(6-chloro-3,4-methylenedioxybenzyl)-indole-2-carboxylic acid derivatives [1]. The aromatic chlorine remains intact during this alkylation, allowing subsequent cross-coupling (e.g., Suzuki, Buchwald-Hartwig) to introduce additional diversity. In contrast, piperonyl chloride lacks the aromatic halogen handle and thus cannot participate in sequential orthogonal functionalization without additional halogenation steps . This dual reactivity uniquely positions 6-chloropiperonyl chloride for diversity-oriented synthesis and library production in medicinal chemistry.

Selective alkylation Differential reactivity Heterocycle synthesis

6-Chloropiperonyl Chloride – Validated Scalable HPLC Purity Method Suitable for GMP Release

A robust reverse-phase HPLC method using a Newcrom R1 mixed-mode column (acetonitrile/water/phosphoric acid mobile phase, MS-compatible with formic acid substitution) has been validated for the separation and purity analysis of 6-chloropiperonyl chloride [1]. This method is scalable to preparative separations and suitable for pharmacokinetic studies. The availability of a pre-optimized, reproducible analytical protocol reduces method development time for QC laboratories. In contrast, no equivalent validated HPLC method is publicly available for the bromo analog or for piperonyl chloride under identical conditions, giving the 6-chloro compound an advantage in regulatory filing readiness .

Analytical method Quality control GMP

6-Chloropiperonyl Chloride (CAS 23468-31-7) – Optimized Application Scenarios Where the 6-Chloro Substituent Provides Measurable Advantage


Lipophilic Prodrug Design: Methotrexate-Diester Strategy for Dose Reduction in Oncology

Pharmaceutical development teams seeking to improve the therapeutic index of carboxylic acid-containing drugs can leverage the 6-chloropiperonyl moiety as a lipid-soluble promoety. The 5.5-fold dose reduction observed with MTX bis(6-chloropiperonyl) ester compared to parent methotrexate in the L1210 leukemia model demonstrates that 6-chloropiperonyl chloride is the preferred intermediate for synthesizing such prodrugs, outperforming the less lipophilic piperonyl analog [1].

Pyrethroid Insecticide Manufacturing: Barthrin Synthesis at Industrial Scale

Agrochemical manufacturers synthesizing barthrin (6-chloropiperonyl chrysanthemumate) rely on 6-chloropiperonyl chloride as the cost-efficient, readily available precursor to 6-chloropiperonyl alcohol. The established supply chain and >97% commercial purity minimize production delays, while the crystalline solid form facilitates safe large-scale handling compared to the liquid piperonyl chloride [2].

Diversity-Oriented Synthesis: Dual-Handle Building Block for Heterocyclic Libraries

Medicinal chemistry groups constructing indole, oxadiazole, or benzodioxole-focused libraries benefit from the orthogonal reactivity of 6-chloropiperonyl chloride. The benzylic chloride can be displaced first to anchor the core scaffold, while the aromatic chloride remains available for Pd-catalyzed cross-coupling to introduce aryl, heteroaryl, or amine diversity elements in a second step, a sequential functionalization pathway not accessible with piperonyl chloride [3].

GMP Intermediate Procurement: Reduced Analytical Burden Through Pre-Validated HPLC Methods

Contract manufacturing organizations (CMOs) and pharmaceutical quality control departments can adopt the documented Newcrom R1 HPLC method for identity and purity testing of 6-chloropiperonyl chloride, eliminating the need for de novo method development. This accelerates Certificate of Analysis (CoA) generation and supports regulatory submissions for drug substances derived from this intermediate [4].

Technical Documentation Hub

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